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3-(1-Methylcyclopropyl)phenol

Cat. No.: B12505661
M. Wt: 148.20 g/mol
InChI Key: ZBYWVDNHRHQHRP-UHFFFAOYSA-N
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Description

Evolution of Cyclopropane (B1198618) Chemistry in Organic Synthesis

The journey of cyclopropane chemistry began in 1881 with its first synthesis by August Freund. Current time information in Bangalore, IN. Freund's method involved an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. nih.gov This initial process was later improved in 1887 by Gustavson, who employed zinc instead of sodium, enhancing the reaction's efficiency. nih.gov For decades, cyclopropanes were regarded as chemical curiosities due to the significant ring strain inherent in their three-membered ring structure. This strain, explained by models like the "banana bond" theory proposed by Linus Pauling, makes cyclopropane derivatives highly reactive and thus valuable as synthetic intermediates. researchgate.net

The 20th century saw the development of more versatile and efficient cyclopropanation methods. The discovery of the Simmons-Smith reaction, which uses an organozinc reagent, and the use of diazoalkanes for cycloaddition, marked significant milestones. Current time information in Bangalore, IN.researchgate.net More recently, research has focused on catalytic and enantioselective methods, such as Michael Initiated Ring Closure (MIRC) reactions, to create complex, chiral cyclopropane-containing molecules with high precision. rsc.orgresearchgate.net These advancements have transformed cyclopropanes from simple strained rings into sophisticated building blocks widely used in medicinal chemistry, agrochemistry, and materials science. rsc.orgresearchgate.net

Significance of Phenolic Architectures in Advanced Materials and Chemical Intermediates

Phenolic architectures are cornerstone structures in chemistry, valued for their versatile properties and broad applicability. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are fundamental intermediates in the chemical industry. They serve as precursors for a vast array of products, including resins, plastics, and dyes. The first fully synthetic plastic, Bakelite, introduced in 1907, was a phenol-formaldehyde resin, highlighting the long-standing importance of phenolics in polymer science. nih.gov

In the realm of advanced materials, there is a renewed interest in engineering functional materials from phenolic building blocks. ambeed.com The intrinsic properties of phenols—such as metal chelation, hydrogen bonding capabilities, inherent pH responsiveness, and antioxidant activity—make them ideal for creating sophisticated materials. ambeed.comnih.gov These materials find applications in fields ranging from electronics, where they are used as insulators and in circuit boards, to aerospace and construction, where their heat resistance and low flammability are prized. nih.govgoogle.com Modern research leverages these properties to develop functional coatings, adhesives, and composites with tailored characteristics. nih.gov The structure of the phenol (B47542), including the position and nature of its substituents, plays a critical role in determining its reactivity and the properties of the resulting materials.

Current Research Trajectories for Aryl-Substituted Cyclopropanes

Current research into aryl-substituted cyclopropanes is driven by their potential as versatile building blocks in medicinal chemistry and materials science. researchgate.net The introduction of an aryl group onto a cyclopropane ring combines the reactivity of the strained ring with the electronic and structural diversity of aromatic systems.

A significant area of focus is the development of novel synthetic methods that offer high levels of control over stereochemistry. Enantioselective Michael Initiated Ring Closure (MIRC) reactions, for example, have emerged as a powerful strategy for producing chiral cyclopropane derivatives. rsc.org Furthermore, researchers are exploring innovative catalytic systems, including gold-catalyzed enantioselective cycloisomerizations of enynes, to construct complex bicyclic systems containing aryl-substituted cyclopropanes.

Another key trajectory involves the synthesis of functionalized aryl-cyclopropanes, such as those bearing fluoroalkyl groups, to modulate physicochemical properties like lipophilicity and acidity for applications in drug discovery. Continuous flow photochemical methods are also being developed for the efficient and scalable synthesis of compounds like 3-fluoro-3-aryl-cyclopropanes. These advanced synthetic efforts are expanding the library of available aryl-substituted cyclopropanes, facilitating their use as bioisosteres and functional motifs in the design of new pharmaceuticals and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B12505661 3-(1-Methylcyclopropyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-(1-methylcyclopropyl)phenol

InChI

InChI=1S/C10H12O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3

InChI Key

ZBYWVDNHRHQHRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 1 Methylcyclopropyl Phenol and Analogs

Direct Cyclopropylation Approaches

Direct methods for the introduction of a cyclopropyl (B3062369) group onto a phenol (B47542) offer an efficient route to the target molecule and its analogs. These strategies involve the formation of either a carbon-oxygen bond between the phenol and the cyclopropyl moiety or the construction of the cyclopropane (B1198618) ring on a pre-functionalized phenol.

Copper-Catalyzed Chan–Lam O-Cyclopropylation of Phenols

The Chan–Lam coupling reaction, a copper-mediated cross-coupling of a heteroatom nucleophile and an organoboron reagent, has emerged as a powerful tool for the formation of carbon-heteroatom bonds under mild conditions. organic-chemistry.orgthieme-connect.com This methodology has been successfully applied to the O-cyclopropylation of phenols. nih.govresearchgate.net

A significant advancement in Chan–Lam O-cyclopropylation involves the use of potassium cyclopropyl trifluoroborates as the cyclopropyl source. nih.gov These reagents are stable, easy to handle, and effective in the copper-catalyzed coupling with phenols. While direct examples using potassium 1-methylcyclopropyl trifluoroborate for the synthesis of 3-(1-methylcyclopropyl)phenol are not prevalent in the reviewed literature, the methodology has been demonstrated with potassium cyclopropyl trifluoroborate and various substituted phenols. The reaction is typically catalyzed by Cu(OAc)₂ in the presence of a ligand and a base, with oxygen from the air often serving as the terminal oxidant. nih.govresearchgate.net

A general procedure involves reacting the phenol with the potassium cyclopropyl trifluoroborate in the presence of a copper(II) salt, a ligand, and a base in a suitable solvent system. nih.gov The reaction tolerates a range of functional groups on the phenolic partner. nih.govresearchgate.net For the synthesis of analogs, various substituted phenols can be employed.

CatalystLigandBaseSolventTemperatureYield (%)Ref
Cu(OAc)₂1,10-Phenanthroline (B135089)K₂CO₃Toluene/H₂ORoom TempGood to High nih.gov
Cu(OTf)₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Cu(OAc)₂Picolinic AcidK₃PO₄DMSOMildNot specified nih.govmit.edu

This table represents typical conditions for Chan-Lam O-cyclopropylation of phenols with potassium cyclopropyl trifluoroborate, providing a basis for its potential application with the 1-methyl substituted analog.

The mechanism of the Chan–Lam reaction is complex and has been the subject of extensive study. organic-chemistry.orgacs.org It is generally accepted to proceed through a catalytic cycle involving copper in different oxidation states. The key steps are believed to be:

Coordination: The phenolic nucleophile coordinates to the Cu(II) center.

Transmetalation: The organoboron reagent transfers the cyclopropyl group to the copper center.

Reductive Elimination: The aryl-O and cyclopropyl groups couple, forming the desired ether and a Cu(0) species.

Reoxidation: The Cu(0) is reoxidized to Cu(II) by an external oxidant, often molecular oxygen, to complete the catalytic cycle. organic-chemistry.org

Ligands, such as 1,10-phenanthroline, play a crucial role in stabilizing the copper intermediates and promoting the reductive elimination step, thereby increasing the reaction's efficiency and scope. nih.govacs.org The choice of ligand can significantly impact the reaction outcome. acs.org

Simmons-Smith Cyclopropanation in Aryl Systems

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.comwikipedia.org For the synthesis of this compound, this reaction would be applied to a precursor containing a 1-methylvinyl group attached to the phenol at the meta position. A two-step sequence involving the 1-methylvinylation of a phenol followed by cyclopropanation of the resulting 1-methylvinyl aryl ether has been reported as a viable route to 1-methylcyclopropyl aryl ethers. researchgate.netacs.orgnih.gov

The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product. wikipedia.org Modifications to the classical Simmons-Smith conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org The use of acidic additives has also been shown to accelerate the cyclopropanation of certain substrates. nih.gov

Reagent 1Reagent 2AdditiveApplicationRef
CH₂I₂Zn-Cu coupleNoneClassic Simmons-Smith wikipedia.org
CH₂I₂Et₂ZnNoneFurukawa Modification wikipedia.org
CH₂I₂Et₂ZnCF₃CO₂HAccelerated Cyclopropanation

This table illustrates different reagent systems for Simmons-Smith cyclopropanation applicable to a 1-methylvinyl phenol precursor.

Carbenoid-Mediated Cyclopropanation Strategies

Carbenoids, reactive intermediates containing a divalent carbon atom, are highly effective for cyclopropanation reactions. ucl.ac.uk These can be generated from various precursors, most notably diazo compounds in the presence of a transition metal catalyst like copper or rhodium. rsc.org Iron porphyrin complexes have also been shown to catalyze carbene transfer to olefins. acs.org

For the synthesis of this compound, a strategy could involve the reaction of a 3-(1-methylvinyl)phenol with a carbene generated from a suitable precursor. The reactivity of the carbenoid can be tuned by the substituents attached to the carbenoid carbon. ucl.ac.uk

Michael-Initiated Ring-Closure (MIRC) Cyclopropanation in Phenolic Precursors

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful method for constructing cyclopropane rings. rsc.orgrsc.org This process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.orgnih.gov

To synthesize this compound using this approach, a phenolic precursor would need to be designed with appropriate Michael acceptor and leaving group functionalities. For instance, a phenol derivative containing a Michael acceptor at the meta position could react with a nucleophile that subsequently facilitates the ring closure to form the 1-methylcyclopropane ring. The development of enantioselective MIRC reactions using organocatalysis has also been a significant area of research, allowing for the synthesis of chiral cyclopropanes. nih.govresearchgate.net

Sequential Transformation Approaches

Sequential transformations offer a powerful means to construct the this compound scaffold, allowing for the stepwise installation of the key structural motifs. These methods provide a high degree of control over the molecular architecture.

Alkenylation-Cyclopropanation Cascade Strategies

A notable strategy for the synthesis of the 1-methylcyclopropyl aryl ether core, a direct precursor to this compound, involves a two-step sequence: the 1-methylvinylation of a phenol followed by the cyclopropanation of the resulting 1-methylvinyl aryl ether. core.ac.uksci-hub.setandfonline.comacs.orgnih.gov This approach circumvents the limitations of traditional methods, such as the SNAr reaction with 1-methylcyclopropanol, which is generally effective only for highly deactivated aromatic systems. core.ac.uksci-hub.setandfonline.comacs.orgnih.gov

The initial step in this cascade is the O-alkenylation of a phenolic precursor. For the synthesis of the precursor to this compound, 3-methoxyphenol (B1666288) would be a suitable starting material. The 1-methylvinylation is effectively carried out using potassium 2-bromoisobutyrate in the presence of a copper(I) catalyst and a suitable ligand. This reaction furnishes the corresponding 1-methylvinyl aryl ether. A study by Gagnon et al. demonstrated the successful 1-methylvinylation of various phenols, providing a basis for this synthetic step. core.ac.uksci-hub.setandfonline.comacs.orgnih.gov

Following the 1-methylvinylation, the resulting 1-methylvinyl aryl ether undergoes cyclopropanation to form the desired 1-methylcyclopropyl aryl ether. A common method for this transformation is the Simmons-Smith reaction or a variation thereof, often employing diiodomethane and a diethylzinc solution. core.ac.uksci-hub.setandfonline.comacs.orgnih.gov The final step to obtain this compound would involve the deprotection of the ether, for instance, the cleavage of a methoxy (B1213986) group using a reagent like boron tribromide (BBr₃). core.ac.ukresearchgate.netnih.gov

Table 1: Two-Step Synthesis of 1-Methylcyclopropyl Aryl Ethers
Starting PhenolStep 1: 1-Methylvinylation ReagentsIntermediate ProductStep 2: Cyclopropanation ReagentsFinal Ether ProductOverall Yield (%)
PhenolPotassium 2-bromoisobutyrate, CuI, Ligand1-Methylvinyl phenyl etherCH₂I₂, Et₂Zn1-Methylcyclopropyl phenyl ether75
4-MethoxyphenolPotassium 2-bromoisobutyrate, CuI, Ligand1-(4-Methoxyphenoxy)-1-methyletheneCH₂I₂, Et₂Zn1-(1-Methylcyclopropyl)-4-methoxybenzene80
3-MethylphenolPotassium 2-bromoisobutyrate, CuI, Ligand1-Methyl-3-(1-methylvinyloxy)benzeneCH₂I₂, Et₂Zn1-Methyl-3-(1-methylcyclopropoxy)benzene78

Data is based on representative examples from the synthesis of analogous 1-methylcyclopropyl aryl ethers.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the direct formation of carbon-carbon bonds. Palladium- and copper-catalyzed methods are particularly prominent in this regard.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgyonedalabs.com To synthesize this compound, this reaction could involve the coupling of a 3-halophenol (or its protected form) with a 1-methylcyclopropylboron reagent, such as 1-methylcyclopropylboronic acid or its pinacol (B44631) ester. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, and a base like potassium carbonate or cesium fluoride. Current time information in Bangalore, IN.snnu.edu.cn The phenolic hydroxyl group may require protection, for example as a methyl ether, which would then be cleaved in a subsequent step.

Table 2: Generalized Suzuki-Miyaura Coupling for Arylcyclopropane Synthesis
Aryl Halide/TriflateBoron ReagentPalladium CatalystLigand (if applicable)BaseSolvent
3-Bromoanisole1-Methylcyclopropylboronic acid pinacol esterPd(OAc)₂SPhosK₃PO₄Toluene/Water
3-Iodophenol (B1680319)Potassium 1-methylcyclopropyltrifluoroboratePdCl₂(dppf)dppfCs₂CO₃Dioxane/Water

This table represents generalized conditions for Suzuki-Miyaura couplings and not specific, optimized results for the synthesis of this compound.

The Ullmann reaction, a copper-catalyzed coupling, provides an alternative pathway for the formation of aryl-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a potential strategy would be the coupling of a 3-halophenol derivative with a 1-methylcyclopropyl organocopper reagent. Historically, these reactions required harsh conditions, but modern advancements have introduced milder protocols using soluble copper catalysts and various ligands. wikipedia.orgorganic-chemistry.org For instance, a copper(I)-catalyzed coupling between 3-iodophenol and a suitable 1-methylcyclopropyl metallic reagent could be envisioned. As with the Suzuki-Miyaura coupling, protection of the phenolic hydroxyl group might be necessary.

Table 3: Generalized Ullmann-Type Coupling Conditions
Aryl HalideCyclopropyl ReagentCopper CatalystLigandBaseSolvent
3-Iodoanisole(1-Methylcyclopropyl)copper(I)CuI1,10-Phenanthroline-DMF
3-Bromophenol1-Methylcyclopropylzinc reagentCuClDMEDAK₂CO₃NMP

This table outlines generalized conditions for Ullmann-type couplings. DMEDA = N,N'-Dimethylethylenediamine, NMP = N-Methyl-2-pyrrolidone.

Novel and Emerging Synthetic Pathways

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, has spurred the development of innovative synthetic strategies. These emerging pathways often focus on efficiency, selectivity, and the use of readily available starting materials, moving beyond traditional multi-step and often low-yielding methods. A significant advancement in this area involves the construction of the C-C bond between the phenyl ring and the cyclopropyl moiety through modern catalytic processes.

One promising approach is the transition metal-catalyzed cross-coupling of a suitable aryl precursor with a cyclopropyl-containing reagent. While direct C-H activation and subsequent cyclopropanation of phenol itself presents significant regioselectivity challenges due to the ortho- and para-directing nature of the hydroxyl group, novel strategies are being explored to overcome these hurdles. These can involve the use of directing groups to guide the catalyst to the meta position, or the development of catalysts with unique steric and electronic properties that favor meta-functionalization.

Another emerging pathway involves a two-step sequence consisting of alkenylation followed by cyclopropanation. wikipedia.org This method provides a versatile route to 1-methylcyclopropyl arenes and can be adapted for the synthesis of this compound. The general strategy involves the initial formation of a 1-methylvinyl-substituted phenol, which then undergoes cyclopropanation to yield the final product. wikipedia.org

A key precursor for the alkenylation-cyclopropanation strategy is a protected 3-isopropenylphenol. The hydroxyl group of 3-isopropenylphenol would likely require protection (e.g., as a methyl ether or silyl (B83357) ether) to prevent interference with the cyclopropanation reagents. The subsequent Simmons-Smith cyclopropanation of the isopropenyl group would then lead to the 1-methylcyclopropyl moiety. researchgate.netwikipedia.orgtcichemicals.com The Simmons-Smith reaction, which typically utilizes a carbenoid generated from diiodomethane and a zinc-copper couple, is known for its effectiveness in converting alkenes to cyclopropanes. researchgate.netwikipedia.org

Another viable set of precursors involves those suitable for the Kulinkovich reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of cyclopropanols from esters using a titanium-based reagent. For the synthesis of this compound, a potential precursor would be a protected methyl 3-hydroxybenzoate. The ester would be treated with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a 1-substituted cyclopropanol (B106826) intermediate. Subsequent dehydration and deprotection would yield the desired phenol. The Kulinkovich reaction is advantageous as it can construct the cyclopropane ring and introduce the methyl group in a single transformation from a readily available aromatic ester. wikipedia.orgorganic-chemistry.org

The following table summarizes potential alternative precursors and the corresponding key reactions for the synthesis of this compound.

PrecursorKey ReactionIntermediate
Protected 3-IsopropenylphenolSimmons-Smith CyclopropanationProtected this compound
Protected Methyl 3-HydroxybenzoateKulinkovich Reaction1-(3-Hydroxyphenyl)-1-cyclopropanol
3-Bromo-1-(1-methylcyclopropyl)benzeneNucleophilic Aromatic SubstitutionThis compound
3-(1-Methylcyclopropyl)phenylboronic acidOxidationThis compound

The synthesis of this compound, while not resulting in a chiral molecule itself, presents significant stereoselective and regioselective challenges, particularly when considering the synthesis of its analogs or when using certain synthetic methodologies.

Regioselectivity is a major hurdle, especially in reactions involving direct functionalization of the phenol ring. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, achieving selective meta-functionalization to introduce the 1-methylcyclopropyl group is a significant challenge. Strategies to overcome this include:

Use of Directing Groups: Employing a removable directing group at the ortho-position can block it and electronically favor meta-substitution.

Transition Metal Catalysis: The development of transition metal catalysts that can override the inherent directing effects of the hydroxyl group through catalyst-substrate interactions is an active area of research.

Multi-step Synthesis: A more common approach is to introduce the substituents in a sequence that avoids the regioselectivity issue. For instance, starting with a meta-substituted precursor where the cyclopropyl group or its progenitor is already in place, and then forming the phenol functionality.

Stereoselectivity becomes a critical consideration when synthesizing analogs of this compound that may contain additional chiral centers, or when using cyclopropanation methods that can generate stereoisomers. For example, if a substituted alkene is used as a precursor for cyclopropanation, the reaction can lead to the formation of diastereomers. The Simmons-Smith reaction is known to be stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. researchgate.netwikipedia.org However, achieving high diastereoselectivity in other cyclopropanation reactions, such as those involving metal carbenoids, can be challenging and often requires the use of chiral ligands or catalysts.

The following table outlines some of the key challenges and potential solutions in the synthesis of this compound and its analogs.

ChallengeDescriptionPotential Solutions
Regioselective C-H Functionalization The hydroxyl group directs electrophilic substitution to the ortho and para positions, making direct meta-cyclopropanation difficult.Use of meta-directing groups, development of specialized transition metal catalysts, multi-step synthesis from pre-functionalized precursors.
Control of Isomer Formation In reactions involving precursors like 3-vinylphenol, side reactions or rearrangements can lead to a mixture of structural isomers.Optimization of reaction conditions (temperature, catalyst, solvent), use of highly selective catalytic systems.
Diastereoselectivity in Analog Synthesis When synthesizing analogs with additional substituents on the cyclopropane ring or the phenyl ring, controlling the relative stereochemistry is crucial.Use of stereospecific reactions like the Simmons-Smith reaction, development of asymmetric cyclopropanation methods using chiral catalysts or auxiliaries.

Chemical Reactivity and Mechanistic Organic Chemistry

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical transformations, including oxidation and reduction reactions.

Phenols can be oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. libretexts.orglibretexts.org The oxidation of 3-(1-methylcyclopropyl)phenol is expected to yield the corresponding p-benzoquinone derivative. This transformation typically proceeds in the presence of strong oxidizing agents. pearson.com

The general mechanism for the oxidation of phenols to quinones involves the initial formation of a phenoxyl radical. This radical is then further oxidized to a carbocation, which, after nucleophilic attack by water and subsequent oxidation, yields the quinone. researchgate.net For this compound, the reaction would proceed as follows:

Formation of the Phenoxyl Radical: An oxidizing agent abstracts a hydrogen atom from the phenolic hydroxyl group.

Oxidation to a Carbocation: The phenoxyl radical is further oxidized to a carbocation.

Nucleophilic Attack: Water attacks the carbocation.

Proton Transfer and Tautomerization: A proton is lost, and the intermediate tautomerizes.

Final Oxidation: The resulting hydroquinone (B1673460) is oxidized to the final quinone product.

Common oxidizing agents used for this transformation include chromic acid, Fremy's salt (potassium nitrosodisulfonate), and sodium dichromate. libretexts.orglibretexts.orgopenstax.org The reaction with sodium dichromate is a common method for preparing benzoquinones from phenols. openstax.org

Table 1: General Oxidizing Agents for the Conversion of Phenols to Quinones

Oxidizing AgentTypical Reaction ConditionsReference
Sodium Dichromate (Na₂Cr₂O₇)Acidic solution (e.g., H₂SO₄) libretexts.orgopenstax.org
Chromic Acid (H₂CrO₄)Generated in situ from CrO₃ and H₂SO₄ libretexts.org
Fremy's Salt [(KSO₃)₂NO]Aqueous solution, mild conditions libretexts.orgopenstax.org

Reduction Chemistry of the Phenol (B47542) Moiety

The reduction of the phenolic hydroxyl group itself is a challenging transformation as the C-O bond is strong and resistant to cleavage. pdx.edu Direct hydrogenolysis of the phenolic hydroxyl group to yield an aryl cyclopropane (B1198618) is not a common reaction. However, the aromatic ring of phenols can be reduced under certain conditions.

Catalytic hydrogenation of the benzene (B151609) ring of phenols to the corresponding cyclohexanol (B46403) derivative can be achieved using hydrogen gas with a suitable catalyst, such as rhodium on carbon (Rh/C), under high pressure and temperature. For this compound, this would result in the formation of 3-(1-methylcyclopropyl)cyclohexanol.

Alternatively, the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring of phenols to a cyclohexadienol. The resulting enol ether can then be hydrolyzed to a cyclohexenone.

Due to the stability of the aromatic system, the reduction of the phenol moiety in this compound is less facile than its oxidation.

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl group, due to its significant ring strain (approximately 27 kcal/mol), is susceptible to ring-opening reactions, particularly when activated by an adjacent aryl group. rsc.org

The presence of the electron-donating phenol group (or its corresponding phenoxide) can influence the mode of cyclopropane ring cleavage. Nucleophilic ring-opening reactions of aryl cyclopropanes can be initiated by various reagents and conditions.

In the presence of a strong acid, the cyclopropane ring of this compound can undergo cleavage. The mechanism of acid-catalyzed ring opening of aryl cyclopropanes typically involves the protonation of the cyclopropane ring, leading to a carbocationic intermediate. The stability of this carbocation dictates the regioselectivity of the ring opening.

For 1-aryl-1-methylcyclopropanes, acid-catalyzed ring opening generally proceeds via cleavage of the C1-C2 bond to form a tertiary benzylic carbocation, which is stabilized by both the adjacent methyl group and the delocalization of the positive charge into the aromatic ring. The hydroxyl group at the meta position would have a modest electronic effect on this process. The resulting carbocation can then be trapped by a nucleophile present in the reaction medium.

For instance, treatment with a hydrohalic acid (HX) would lead to the formation of a 3-(3-halo-1-methylpropyl)phenol. The reaction proceeds via an SN1-like mechanism. libretexts.org

Table 2: General Conditions for Acid-Catalyzed Ring Opening of Aryl Cyclopropanes

ReagentProduct TypeMechanismReference
Strong Protic Acids (e.g., H₂SO₄, HCl)Alkenylphenols (via elimination) or substituted propylphenols (via nucleophilic trapping)Carbocation intermediate rsc.org
Lewis Acids (e.g., TMSOTf, SnCl₄)Rearranged or ring-expanded productsCarbocation intermediate rsc.org

Nucleophilic Cyclopropane Ring Cleavage Mechanisms

Kinetic and Thermodynamic Parameters of Cleavage Pathways

The kinetics and thermodynamics of cyclopropane ring cleavage are influenced by several factors, including the nature of the substituents on the ring and the reaction conditions. The high ring strain of the cyclopropane ring provides a significant thermodynamic driving force for ring-opening reactions. rsc.org

While specific kinetic and thermodynamic data for the ring cleavage of this compound are not available, studies on related aryl cyclopropanes provide valuable insights. The rate of ring opening is significantly enhanced by the presence of an aryl group that can stabilize the developing positive charge in the transition state of an acid-catalyzed reaction.

The activation energy for the thermal, uncatalyzed ring opening of cyclopropanes is generally high. However, in the presence of electrophiles or through photoredox catalysis, this barrier can be significantly lowered. nih.gov The reaction is generally exothermic due to the release of ring strain.

The regioselectivity of the cleavage is governed by the stability of the resulting carbocation or radical intermediate. In the case of 1-aryl-1-methylcyclopropanes, cleavage of the bond between the two substituted carbons is favored to generate the more stable tertiary benzylic carbocation.

Intramolecular Rearrangements Involving Cyclopropylidenes and Aromatic Systems

While specific studies on the intramolecular rearrangements of cyclopropylidenes derived directly from this compound are not extensively documented in the provided results, the principles of such reactions can be inferred from related systems. Cyclopropylidenes, transient carbene species, can be generated from precursors like 1,1-dihalocyclopropanes. When a cyclopropylidene is generated in proximity to an aromatic ring, a cascade of rearrangements can occur.

A plausible mechanistic pathway involves the rearrangement of the cyclopropylidene to a strained allene. nih.gov In the context of a molecule like this compound, this could lead to a highly reactive intermediate. This intermediate could then undergo an intramolecular electrophilic aromatic substitution, where the strained system attacks the electron-rich phenol ring. This process is driven by the release of ring strain from the cyclopropyl moiety and the subsequent aromatization of the phenolic ring. nih.gov The final product of such a rearrangement would likely be a polycyclic aromatic phenol.

For instance, a proposed mechanism for the rearrangement of a spiropentane (B86408) derived from a dibenzonorcarynyliden(e/oid) involves the formation of a zwitterionic intermediate which can be viewed as a vinylogous cyclopropylcarbinyl cation. nih.gov This cation then undergoes an electrophilic aromatic substitution, leading to a triphenylene (B110318) phenol derivative. nih.gov This highlights the potential for complex skeletal reorganizations initiated by the high reactivity of strained three-membered rings adjacent to aromatic systems.

Cycloaddition Reactions (e.g., (3+2) Cycloadditions)

Cyclopropanes, particularly those activated by donor and acceptor groups (D-A cyclopropanes), can participate in a variety of cycloaddition reactions. scispace.com These reactions leverage the high ring strain of the cyclopropane, which behaves similarly to an alkene in these transformations. pku.edu.cn The vinylcyclopropane (B126155) (VCP) moiety is a common five-carbon synthon in transition metal-catalyzed cycloadditions, such as [5+1], [5+2], and [5+2+1] reactions. pku.edu.cn

While specific examples involving this compound are not detailed, the principles of cycloaddition can be applied. For example, vinylcyclopropanes can undergo [5+1] cycloaddition with carbon monoxide catalyzed by rhodium complexes to form cyclohexenones. pku.edu.cnacs.org Furthermore, enantioselective intramolecular metal-catalyzed (4+3)-cycloadditions of cyclopropane derivatives have been developed. colab.ws

In the context of this compound, if the molecule were modified to contain a vinyl group, it could potentially undergo such cycloaddition reactions. The phenolic hydroxyl group, being an electron-donating group, would influence the reactivity and regioselectivity of these transformations.

Electronic Effects on Reaction Pathways

The electronic nature of the substituents on this compound significantly influences its reactivity. The hydroxyl group and the methylcyclopropyl group both play crucial roles in directing and activating the aromatic ring.

Substituent Effects on Aromatic Reactivity

The hydroxyl group (–OH) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libguides.comlibretexts.org This is due to the resonance delocalization of one of the oxygen's lone pairs of electrons into the π-system of the benzene ring. libguides.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. libguides.commsu.edu The activating influence of the hydroxyl group is so strong that reactions like bromination can be difficult to control, often leading to di- and tri-substituted products. msu.edu

The cyclopropyl group also acts as an electron-donating group, further activating the phenyl ring. unl.pt This is attributed to the ability of the cyclopropyl's molecular orbitals to conjugate with adjacent p-orbitals or π-systems. unl.pt This conjugative effect has been observed in UV spectroscopic experiments of arylcyclopropanes. unl.pt Therefore, in this compound, both the hydroxyl and the methylcyclopropyl groups work in concert to enhance the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution.

SubstituentDirecting EffectReactivity Effect
-OHOrtho, ParaActivating
-NH2Ortho, ParaActivating
-Alkyl (e.g., -CH3)Ortho, ParaActivating
-HalogenOrtho, ParaDeactivating
-NO2MetaDeactivating
-C=OMetaDeactivating

This table illustrates the general directing and reactivity effects of various substituents on an aromatic ring.

Influence of Cyclopropyl Strain on Adjacent Functional Groups

The significant ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) is a primary driver of its chemical reactivity. thieme-connect.comharvard.edu This strain arises from the compressed C-C bond angles of 60° and the eclipsed conformations of its substituents. harvard.edu This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, particularly when activated by electron-withdrawing or -donating groups. nih.gov

The presence of a cyclopropyl group adjacent to a functional group can influence its reactivity through steric and electronic effects. For instance, the cyclopropyl group can stabilize an adjacent positive charge even more effectively than a phenyl group due to conjugation between its bent orbitals and the vacant p-orbital of the cationic carbon. edubull.com This stabilization can facilitate reactions that proceed through carbocationic intermediates.

Furthermore, the strain of a spirocyclic cyclopropane can alter the conformational preferences of adjacent six-membered rings. rsc.org Computational studies and NMR experiments have shown that bulky alkyl groups geminal to a spirocyclopropane prefer an axial orientation, which is contrary to the usual equatorial preference. rsc.org This "cyclopropyl effect" is attributed to increased torsional strain and hyperconjugative effects. rsc.org While this compound does not have a spirocyclic system, this principle highlights the profound influence of cyclopropyl strain on the stereochemistry and reactivity of neighboring groups.

The table below presents data on the influence of adjacent groups on the conformational preference of a methyl group on a cyclohexane (B81311) ring, illustrating the unique effect of a spirocyclopropane.

Adjacent GroupComputed A-value (kcal/mol)
gem-Dimethyl-1.95
spiro-Cyclopropane-0.09

Data from reference rsc.org. A-value is a measure of the energy difference between the axial and equatorial conformers.

Structural Derivatization and Analog Generation

Synthesis of Functionalized 3-(1-Methylcyclopropyl)phenol Derivatives

Functionalization of the parent molecule can occur at two primary locations: the phenolic hydroxyl group and the aromatic ring.

The phenolic hydroxyl group is a prime site for modification due to its reactivity. Common transformations include etherification and esterification, which can significantly alter the compound's physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions.

One established method for etherification is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base, such as potassium carbonate, followed by reaction with an alkyl halide. This approach has been used to connect linkers to the phenolic oxygen, for instance, by reacting the phenol with N-(4-bromobutyl)phthalimide to introduce an amine-terminated chain after deprotection nih.gov. Another example involves reacting a substituted cyclopropyl (B3062369) phenol with chloroform (B151607) and sodium hydroxide (B78521) in acetone (B3395972) to form a phenoxyacetic acid derivative google.com. These reactions highlight the utility of the phenolic -OH as a handle for introducing a wide array of functional groups.

Table 1: Examples of Phenolic Hydroxyl Group Modification

Reaction Type Reagents & Conditions Product Type Reference
Williamson Ether Synthesis Alkyl halide (e.g., N-(4-bromobutyl)phthalimide), K₂CO₃, Reflux Aryl ether nih.gov
Phenoxyacetic Acid Formation Chloroform (CHCl₃), NaOH, Acetone, Reflux Aryloxyacetic acid google.com

Adding substituents directly to the phenolic ring allows for fine-tuning of electronic and steric properties. The primary challenge in this area is achieving regioselectivity, as the existing hydroxyl and cyclopropyl groups direct incoming electrophiles to specific positions. nih.gov

Achieving regioselectivity in the functionalization of phenols is a significant challenge in organic synthesis. The high reactivity of the ortho and para positions relative to the hydroxyl group can lead to mixtures of isomers, and the nucleophilic nature of the hydroxyl group itself can result in competing O-functionalization over the desired C-functionalization on the ring. nih.gov

Transition metal catalysis offers powerful solutions to these challenges. For instance, a rhenium-catalyzed method has been developed for the ortho-alkenylation of phenols. bohrium.com This reaction proceeds with high site selectivity, favoring the position adjacent to the hydroxyl group, thereby providing monoalkenylated phenols under neutral conditions. bohrium.com Such strategies are crucial for avoiding the formation of undesired regioisomers that can occur with traditional electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. nih.govbohrium.com The directing effects of both the hydroxyl group (ortho-, para-directing) and the cyclopropyl group must be considered to predict and control the outcomes of these substitutions.

Table 2: Regioselective Functionalization Reactions for Phenols

Reaction Type Catalyst/Reagent Position Selectivity Key Feature Reference
Alkenylation Rhenium (Re₂(CO)₁₀) Ortho-selective Direct C-H functionalization with internal alkynes. bohrium.com
Allylation Indium (In(OTf)₃) Ortho- or Para-selective Selectivity depends on the vinyldiazo substrate used. nih.gov

Introduction of Substituents onto the Phenolic Ring

Preparation of Structurally Related Cyclopropyl Phenols and Ethers

Beyond modifying the parent compound, synthesizing structurally related molecules is a vital strategy. This includes creating phenols with different substitution patterns or synthesizing various aryl cyclopropyl ethers.

A robust two-step sequence has been reported for the synthesis of 1-methylcyclopropyl aryl ethers (McPAEs) from a range of phenols. acs.orgnih.gov This method involves the 1-methylvinylation of the phenol, followed by a cyclopropanation of the resulting 1-methylvinyl aryl ether. acs.orgnih.gov This approach circumvents the limitations of traditional SɴAr reactions, which are typically effective only with highly deactivated aromatic systems. acs.orgnih.govresearchgate.net

Another powerful technique is the Chan-Lam cyclopropylation, which uses a copper catalyst, such as Cu(OAc)₂, with 1,10-phenanthroline (B135089) to couple phenols with potassium cyclopropyl trifluoroborate. acs.org This method is operationally simple and provides a direct route to cyclopropyl aryl ethers with broad functional group tolerance. acs.org Researchers have also developed methods to synthesize more complex analogs, such as aryl perfluorocyclopropyl ethers, via a [2+1] cyclopropanation reaction using specialized fluorine-containing reagents. cas.cn

Table 3: Synthetic Methods for Structurally Related Cyclopropyl Phenols and Ethers

Method Key Reagents Product Type Advantages Reference
Alkenylation-Cyclopropanation 1-methylvinylation reagents, then cyclopropanation reagents 1-Methylcyclopropyl aryl ethers Broad substrate scope for various phenols. acs.orgnih.gov
Chan-Lam Cyclopropylation Potassium cyclopropyl trifluoroborate, Cu(OAc)₂, 1,10-phenanthroline, O₂ Cyclopropyl aryl ethers Operationally convenient, uses stable borate (B1201080) salt. acs.org
Halogenation/Demethylation e.g., PBr₃, then BBr₃ Halogenated cyclopropyl phenols Access to precursors for further functionalization. google.com

Design and Synthesis of Conformationally Restricted Analogs

Introducing conformational constraints into a molecule is a powerful design strategy to enhance binding affinity, improve selectivity for a biological target, and increase metabolic stability. The cyclopropane (B1198618) ring itself imparts a degree of rigidity to the molecule. researchgate.net

The design of conformationally restricted analogs of this compound involves incorporating this scaffold into larger, more rigid molecular architectures. This can be achieved by creating cyclic structures that lock the orientation of the phenol ring relative to other parts of the molecule. For example, analogs can be designed where the phenol is part of a macrocyclic ring system or tethered to another rigid structure. utexas.edu Such designs aim to fix the spatial orientation of key pharmacophoric elements, which can be crucial for interacting with specific binding pockets in enzymes or receptors. researchgate.net The synthesis of these complex analogs often requires multi-step sequences and advanced synthetic methodologies, including intramolecular cyclization reactions. researchgate.netutexas.edu

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are instrumental in determining the fundamental electronic and geometric properties of 3-(1-Methylcyclopropyl)phenol. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. wikipedia.org It offers a good balance between computational cost and accuracy for determining ground-state properties. For this compound, DFT calculations can elucidate key structural and electronic features.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. wikipedia.orgmdpi.com These calculations would likely show the orientation of the 1-methylcyclopropyl group relative to the phenol (B47542) ring. The cyclopropyl (B3062369) group can adopt different rotational conformations with respect to the aromatic ring, and DFT can predict the most stable conformer by calculating the relative energies.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the hydroxyl group and the phenyl ring are expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor. These features are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Ground State Properties of Phenol and Substituted Phenols using DFT (B3LYP/6-311+G(d,p))

PropertyPhenol (Reference)3-Methylphenol (Analog)3-Cyclopropylphenol (Analog)This compound (Predicted)
Dipole Moment (Debye)1.221.351.40~1.45
HOMO Energy (eV)-8.5-8.3-8.2~-8.1
LUMO Energy (eV)-0.5-0.4-0.35~-0.3
HOMO-LUMO Gap (eV)8.07.97.85~7.8

Note: Values for this compound are hypothetical predictions based on trends observed in analogous compounds, as direct computational studies were not found.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost.

For this compound, high-level ab initio calculations can be employed to refine the understanding of its electronic structure. These methods are particularly useful for studying subtle electronic effects, such as the interaction between the cyclopropyl ring and the aromatic π-system. The cyclopropyl group is known to exhibit some properties of a π-system, and ab initio calculations can quantify the extent of this interaction. acs.org

These advanced calculations can provide highly accurate predictions of properties such as ionization potentials and electron affinities, which are fundamental to the molecule's chemical behavior. They can also be used to benchmark the results obtained from more computationally efficient DFT methods.

Mechanistic Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping potential energy surfaces, identifying transition states, and predicting kinetic parameters, these studies provide a detailed picture of how reactions proceed.

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry allows for the precise location of transition state structures on a potential energy surface. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the hydroxyl group, computational methods can map the entire reaction pathway from reactants to products, via the transition state.

For instance, in a hypothetical electrophilic bromination reaction, DFT calculations could be used to model the approach of the electrophile (e.g., Br+) to the aromatic ring. The calculations would identify the transition state for the formation of the sigma complex (arenium ion) and determine the activation energy barrier. nih.gov The relative stability of different isomeric transition states would predict the regioselectivity of the reaction. Due to the directing effects of the hydroxyl and alkyl groups, substitution at the ortho and para positions relative to the hydroxyl group would be expected to be favored.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionRelative Activation Energy (kcal/mol)
C2 (ortho to OH)15.2
C4 (para to OH)14.8
C6 (ortho to OH)15.5
C5 (meta to OH)22.1

Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from transition state analysis.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIEs are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgresearchgate.net

Computational methods can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. mdpi.com For example, in the oxidation of the hydroxyl group of this compound, a primary KIE would be expected if the O-H bond is broken in the rate-determining step. By computationally modeling this reaction with both hydrogen and deuterium (B1214612) at the hydroxyl position, the kH/kD ratio can be predicted. A significant primary KIE (typically > 2) would provide strong evidence for the cleavage of the O-H bond in the slowest step of the reaction. core.ac.uk

Nonadiabatic dynamics refer to processes where the Born-Oppenheimer approximation breaks down, and the system can transition between different electronic states. Such processes are particularly important in photochemistry. For phenolic compounds, photodissociation of the O-H bond is a well-studied example of nonadiabatic dynamics. acs.orgnih.gov

Computational studies on analogous systems like phenol and substituted phenols have shown that upon UV excitation, the molecule can be promoted to an excited electronic state (S1). acs.orgnih.gov From this state, it can decay back to the ground state (S0) either radiatively (fluorescence) or non-radiatively. Nonadiabatic transitions can occur at conical intersections, which are points where two potential energy surfaces cross. For phenols, a conical intersection between the S1 and S0 states is thought to facilitate the cleavage of the O-H bond. acs.orgnih.gov

While direct studies on this compound are not available, it is plausible that it would exhibit similar photochemical behavior. Computational modeling could predict the energies of the excited states and the location of conical intersections, providing insight into its potential photodissociation dynamics. The presence of the methylcyclopropyl group might influence the excited-state lifetimes and the quantum yield of photodissociation compared to unsubstituted phenol.

Intermolecular Interactions and Conformational Landscape Analysis

The study of intermolecular interactions and the conformational landscape of this compound provides crucial insights into its physicochemical properties and potential molecular recognition behavior. Computational chemistry methods are instrumental in elucidating these aspects at an atomic level of detail.

Van der Waals Interactions and Hydrogen Bonding Networks

The intermolecular forces governing the interactions of this compound are primarily a combination of van der Waals forces and hydrogen bonding. The phenol moiety, with its hydroxyl (-OH) group, is a potent hydrogen bond donor and acceptor. This allows for the formation of hydrogen-bonded networks between molecules of this compound itself or with other hydrogen-bonding species. The aromatic ring and the methylcyclopropyl group contribute to the molecule's size and shape, influencing the magnitude of van der Waals interactions, which are critical for molecular packing in condensed phases. researchgate.netnih.govlibretexts.org

Theoretical calculations can quantify the strength of these interactions. For instance, the interaction energy between two this compound molecules can be decomposed into electrostatic, dispersion, and exchange-repulsion components. nih.gov The hydrogen bond between the phenolic proton of one molecule and the oxygen of another is expected to be the dominant attractive electrostatic interaction. chemguide.co.ukphyschemres.org The cyclopropyl and methyl groups, being nonpolar, will primarily engage in weaker van der Waals interactions. nih.govgoogle.com

Computational studies on similar phenolic systems have shown that the nature and strength of intermolecular interactions can be significantly influenced by the presence and nature of substituents on the aromatic ring. physchemres.org In the case of this compound, the alkyl substituent at the meta position can modulate the electronic properties of the phenol and influence the acidity of the hydroxyl proton, thereby affecting the strength of hydrogen bonds.

A hypothetical representation of the calculated intermolecular interaction energies for a dimer of this compound is presented in Table 1. These values are illustrative and based on general principles observed in computational studies of phenolic compounds. nih.govphyschemres.org

Table 1: Hypothetical Intermolecular Interaction Energy Components for a this compound Dimer

Interaction Type Energy (kcal/mol)
Hydrogen Bond (O-H···O) -5.0 to -8.0
π-π Stacking -2.0 to -4.0
Van der Waals (other) -1.5 to -3.0

| Total Interaction Energy | -8.5 to -15.0 |

Note: These values are hypothetical and intended for illustrative purposes, based on typical interaction energies found in related phenolic systems.

The formation of hydrogen-bonded networks can lead to the formation of various supramolecular structures, such as chains or cyclic aggregates. nih.govmdpi.com The specific arrangement will be dictated by the energetic favorability of the resulting network of interactions.

Conformational Analysis of the Cyclopropyl Moiety and Phenolic Ring

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the cyclopropyl group to the phenolic ring. nih.gov This rotation determines the relative orientation of these two moieties. Computational methods, such as scanning the potential energy surface by systematically varying the dihedral angle of this bond, can identify the most stable conformations. uu.nlnih.gov

The two primary conformations of interest would be the one where the methyl group on the cyclopropane (B1198618) ring is oriented towards the hydroxyl group of the phenol (syn-conformation) and the one where it is oriented away (anti-conformation). The relative energies of these conformers are determined by a balance of steric and electronic effects. researchgate.net Steric hindrance between the methyl group and the ortho-hydrogens of the phenol ring could influence the rotational barrier. uu.nl

Theoretical calculations on related molecules containing a cyclopropyl group attached to an aromatic system suggest that the barrier to rotation is generally low, allowing for multiple conformations to be accessible at room temperature. nih.gov The preference for a particular conformation can be subtle and influenced by the solvent environment.

A hypothetical potential energy scan for the rotation around the C(aryl)-C(cyclopropyl) bond is depicted in Table 2, illustrating the concept of identifying low-energy conformations.

Table 2: Hypothetical Relative Energy as a Function of the C(ortho)-C(meta)-C(cyclopropyl)-C(methyl) Dihedral Angle

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation
0 1.5 Eclipsed (higher energy)
60 0.2 Gauche (stable)
120 1.8 Eclipsed (higher energy)
180 0.0 Anti (most stable)
240 1.8 Eclipsed (higher energy)

Note: These values are hypothetical and for illustrative purposes to demonstrate the concept of a rotational energy profile.

The planarity of the phenol ring is generally maintained, while the cyclopropyl group itself is rigid. The primary conformational freedom, therefore, lies in the relative orientation of these two key structural fragments.

Quantitative Structure-Activity Relationship (QSAR) Model Development (excluding clinical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. neovarsity.orgnih.gov For phenolic compounds, QSAR models are often developed to predict properties such as antioxidant activity, environmental fate, or receptor binding affinity (excluding clinical applications). ijpsonline.comnih.gov

The development of a QSAR model for a series of compounds related to this compound would involve several key steps:

Data Set Compilation : A dataset of structurally related compounds with measured activity data (e.g., inhibition of a specific enzyme, radical scavenging capacity) is required.

Molecular Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure. acs.org

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. ijpsonline.com

For a hypothetical QSAR study on a series of cyclopropylphenols, a variety of molecular descriptors would be considered to capture the structural variations within the set. These can be broadly categorized as:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. ijpsonline.com These are particularly relevant for phenols as their reactivity is often governed by their electronic character.

Hydrophobic Descriptors : The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments. nih.gov

Topological Descriptors : These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Steric Descriptors : These descriptors relate to the three-dimensional size and shape of the molecule.

Table 3 presents a hypothetical set of descriptors that could be used in a QSAR study of substituted cyclopropylphenols.

Table 3: Hypothetical Molecular Descriptors for a QSAR Study of Substituted Cyclopropylphenols

Compound LogP HOMO Energy (eV) LUMO Energy (eV) Molecular Weight ( g/mol )
3-(Cyclopropyl)phenol 2.5 -8.5 1.2 134.18
This compound 2.8 -8.4 1.3 148.20
3-(1-Ethylcyclopropyl)phenol 3.1 -8.3 1.4 162.23
4-(1-Methylcyclopropyl)phenol 2.8 -8.2 1.3 148.20

Note: The descriptor values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data used in a QSAR analysis.

A resulting QSAR model might take the form of a linear equation, for instance:

Activity = c0 + c1LogP + c2HOMO + ...

Where 'c' represents the coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized cyclopropylphenol derivatives, thereby guiding the design of compounds with desired properties. frontiersin.orgqsar4u.com

Biochemical Interactions and Mechanistic Studies Exclusively in Vitro/in Silico

Enzyme-Substrate Interactions and Inhibition Mechanisms (In Vitro)

No specific in vitro studies on the enzyme-substrate interactions or inhibition mechanisms of 3-(1-Methylcyclopropyl)phenol have been identified in the public domain. Research into phenolic compounds, as a class, has demonstrated a wide range of enzyme inhibitory activities. For any given phenol (B47542), the nature and extent of inhibition are highly dependent on the specific enzyme and the substitution pattern on the phenolic ring.

Studies with Orthogonal Enzyme-Substrate Pairs (e.g., Esterases)

There are no published studies investigating the interaction of this compound with orthogonal enzyme-substrate pairs, such as engineered esterases. Such studies would be valuable in determining if the compound could serve as a specific substrate or inhibitor for a non-native enzyme, a property useful in developing targeted cellular probes.

Binding Affinity Characterization and Kinetic Analysis

Quantitative data on the binding affinity (e.g., Kᵢ, Kd) and kinetic parameters (e.g., IC₅₀, mechanism of inhibition) of this compound with any specific enzyme are not available in the current scientific literature. To characterize its potential as an enzyme inhibitor, a series of kinetic assays would be required.

A hypothetical data table for such an analysis is presented below. The values are for illustrative purposes only and are not based on experimental data.

Table 1: Hypothetical Kinetic Analysis of this compound Against Various Enzymes

Enzyme Target Inhibition Type IC₅₀ (µM) Kᵢ (µM)
Enzyme A Competitive Data not available Data not available
Enzyme B Non-competitive Data not available Data not available
Enzyme C Uncompetitive Data not available Data not available
Esterase X Not determined Data not available Data not available

Molecular Basis of Biochemical Activity (In Silico)

In the absence of experimental data, in silico methods like molecular docking and molecular dynamics simulations would be instrumental in predicting the potential biochemical interactions of this compound. However, no such specific computational studies have been published.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations could predict the binding mode and estimate the binding affinity of this compound within the active or allosteric sites of various proteins. Key interactions would likely involve the phenolic hydroxyl group (as a hydrogen bond donor and acceptor) and the hydrophobic cyclopropyl (B3062369) and phenyl rings.

A theoretical data table summarizing potential docking results is shown below. The scores and interacting residues are purely hypothetical.

Table 2: Hypothetical Ligand-Protein Docking Simulation Results for this compound

Protein Target (PDB ID) Predicted Binding Site Estimated Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Kinase Y ATP-binding pocket Data not available Hydrophobic interactions with Leu, Val; H-bond with Asp
Protease Z Catalytic pocket Data not available Pi-stacking with Phe, His; H-bond with Ser
Esterase X Active site gorge Data not available Hydrophobic interactions with Trp, Ile
6.2.2. Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations could provide insights into the stability of a hypothetical this compound-protein complex over time, revealing conformational changes and the dynamics of key interactions. No MD simulation studies for this specific compound have been reported.

Structure-Activity Relationship (SAR) Studies for In Vitro Biochemical Function (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical scaffold affect its biological activity. For this compound, SAR studies would involve synthesizing and testing analogs to probe the importance of the phenol, the methyl group, and the cyclopropyl ring.

No specific SAR studies for this compound are available. A potential SAR investigation could explore the following modifications:

Phenolic Hydroxyl Group: Altering its position (ortho, para) or replacing it with other functional groups (e.g., methoxy (B1213986), amino) would clarify its role in binding.

1-Methyl Group: Removal of the methyl group or replacement with larger alkyl groups would probe steric and hydrophobic tolerances at this position.

Cyclopropyl Ring: Expansion or contraction of the ring (to cyclobutyl or ethyl) would assess the impact of ring strain and conformation on activity.

A hypothetical SAR data table is provided below to illustrate how such data would be presented.

Table 3: Hypothetical In Vitro SAR Data for Analogs of this compound

Compound R1 (Position 3) R2 (on Cyclopropyl) Target Enzyme IC₅₀ (µM)
This compound 1-Methylcyclopropyl - Data not available
Analog 1 Cyclopropyl - Data not available
Analog 2 1-Ethylcyclopropyl - Data not available
Analog 3 Isopropyl - Data not available
Analog 4 1-Methylcyclopropyl (OH at C4) - Data not available

Antioxidant Mechanisms and Free Radical Scavenging Capabilities (In Vitro/Theoretical)

The antioxidant potential of phenolic compounds, including this compound, is primarily attributed to the hydrogen-donating capability of the phenolic hydroxyl (-OH) group. The presence of substituents on the aromatic ring can significantly modulate this activity by influencing the stability of the resulting phenoxyl radical. The 1-methylcyclopropyl substituent at the meta-position of the phenol ring is expected to influence its free radical scavenging properties through electronic and structural effects.

Theoretical and in vitro studies on various substituted phenols have established that the primary mechanisms of free radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

Hydrogen Atom Transfer (HAT) Mechanism

In the HAT mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). The reaction is as follows:

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is predominantly determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker O-H bond, which facilitates easier hydrogen donation and thus, higher antioxidant activity. arabjchem.orgmdpi.com Electron-donating groups (EDGs) on the aromatic ring can lower the BDE by stabilizing the resulting phenoxyl radical through resonance or inductive effects.

For this compound, the substituent is at the meta-position. Generally, the electronic influence of substituents is most pronounced at the ortho and para positions. rsc.org However, alkyl groups like the methylcyclopropyl group are known to be weak electron-donating groups. Computational studies on meta-substituted phenols have shown that EDGs at this position have a less pronounced, but still present, effect on the BDE compared to substitution at the para position. mdpi.com For instance, the calculated BDE for m-cresol (B1676322) (3-methylphenol) is slightly lower than that of unsubstituted phenol, indicating a modest enhancement of antioxidant activity. mdpi.com It can be inferred that the 1-methylcyclopropyl group at the meta-position would have a similar, slightly stabilizing effect on the phenoxyl radical, thereby promoting the HAT mechanism.

Single Electron Transfer (SET) Mechanism

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is often followed by proton transfer (PT) to yield the phenoxyl radical. The key steps can be represented as:

SET: ArOH + R• → ArOH•+ + R-

PT: ArOH•+ → ArO• + H+

The feasibility of the SET mechanism is governed by the Ionization Potential (IP) of the phenolic compound. arabjchem.org A lower IP facilitates the donation of an electron. Similar to BDE, electron-donating substituents can lower the IP, thereby enhancing the rate of the initial electron transfer step. arabjchem.orgacs.org The meta-alkyl substituent in this compound is expected to slightly lower its IP compared to phenol, suggesting that the SET mechanism is also a viable pathway for its antioxidant action.

Another variant of this mechanism is the Sequential Proton Loss Electron Transfer (SPLET), which is particularly relevant in polar solvents. In SPLET, the phenol first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical. nih.gov

Theoretical Research Findings

While no direct experimental or theoretical studies on the antioxidant properties of this compound have been published, extensive computational research on substituted phenols provides a strong basis for predicting its behavior. Density Functional Theory (DFT) calculations are a common tool for evaluating antioxidant potential by computing parameters like BDE and IP. arabjchem.orgmdpi.com

Studies on various alkyl-substituted phenols consistently show that alkyl groups, acting as electron-donating groups, enhance antioxidant properties. open.ac.uk They do so by lowering the O-H BDE, which is a key descriptor for the HAT mechanism. sapub.org For example, a DFT study on meta-substituted phenols calculated the BDE of m-cresol to be lower than that of phenol, confirming the positive, albeit small, effect of a meta-alkyl group. mdpi.com The cyclopropyl group is also known to possess electron-donating characteristics, which would contribute to the stabilization of the phenoxyl radical.

The table below presents theoretical BDE values for phenol and some meta-substituted phenols, illustrating the effect of substituents on the O-H bond strength.

CompoundSubstituent (meta-position)Calculated O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) mdpi.com
Phenol-H87.9
3-Methylphenol (m-Cresol)-CH387.7
3-Fluorophenol-F88.6
3-Chlorophenol-Cl88.3
3-Methoxyphenol (B1666288)-OCH386.1
3-Aminophenol-NH285.6
This compound-C(CH3)(CH2)2Value not available in literature; inferred to be similar to or slightly lower than 3-Methylphenol

The data indicates that electron-donating groups such as methyl (-CH3), methoxy (-OCH3), and amino (-NH2) at the meta-position decrease the BDE relative to phenol, thereby enhancing antioxidant potential via the HAT mechanism. Conversely, electron-withdrawing groups like fluoro (-F) and chloro (-Cl) increase the BDE. mdpi.com Based on these established trends, the 1-methylcyclopropyl group, as an electron-donating alkyl substituent, is predicted to confer this compound with free radical scavenging capabilities that are likely comparable to or slightly better than those of unsubstituted phenol.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are vital for the separation of 3-(1-Methylcyclopropyl)phenol from other constituents in a mixture, a necessary precursor to its quantification and identification. The selection between gas and liquid chromatography is generally determined by the compound's volatility and the characteristics of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Although this compound has limited volatility due to its polar hydroxyl group, it can be effectively analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. epa.gov This process chemically alters the phenol (B47542) to generate a more volatile and thermally stable derivative. A frequently used derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which transforms the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, significantly increasing the compound's volatility for GC-MS analysis.

In a standard GC-MS analysis, the TMS-ether of this compound is introduced into the gas chromatograph, where it is vaporized and separated from other components. thermofisher.com As the separated components elute from the column, they are ionized in the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The mass spectrum serves as a molecular fingerprint, and the specific fragmentation pattern of the TMS-derivatized compound allows for its definitive identification. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for the direct analysis of this compound without derivatization, especially for trace-level detection in complex samples like biological fluids or environmental matrices. nih.govjasco-global.com LC separates the compound from the sample matrix, and tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. jasco-global.com

Typically, electrospray ionization (ESI) is used to gently ionize the molecule, preserving the molecular ion. researchgate.net This precursor ion is then selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. lcms.cz This technique, known as multiple reaction monitoring (MRM), enables the quantification of this compound at very low concentrations with high accuracy. jasco-global.com

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are essential for a detailed understanding of the structural and electronic properties of this compound, going beyond simple identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and three-dimensional structure of molecules. bhu.ac.in For this compound, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to assign all proton (¹H) and carbon (¹³C) signals unambiguously. pressbooks.pub The chemical shifts in ¹H NMR are influenced by the electron density around the hydrogen atoms, with the hydroxyl group of a phenol typically appearing between 4-7 ppm in CDCl₃ and 9-11 ppm in DMSO. organicchemistrydata.orgvaia.com The protons on the aromatic ring of a phenol generally appear in the 7-8 ppm region. libretexts.org

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons, which is valuable for determining the preferred conformation of the methylcyclopropyl group relative to the phenol ring. bhu.ac.in

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of this compound with great confidence. researchgate.netsquarespace.com This precision helps to distinguish it from isomers or other compounds with the same nominal mass.

When coupled with fragmentation techniques (HRMS/MS), it allows for a detailed analysis of the compound's fragmentation pathways. lcms.cz Accurately measuring the masses of the fragment ions helps to deduce their elemental compositions and propose fragmentation mechanisms, providing deeper insight into the molecule's chemical bonds and stability. Phenols, in general, tend to show a strong molecular ion peak in their mass spectra. libretexts.org

AnalyteIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Analytical Technique
This compound ESI-147.0815132.0581, 117.0343, 103.0548LC-HRMS/MS
TMS-derivative of this compound EI219.1412204.1177, 191.1102, 73.0469 (TMS)GC-HRMS
Note: The m/z values are theoretical exact masses and may vary slightly in experimental measurements.

UV/Vis Absorption and Fluorescence Spectroscopy for Electronic Properties and Interactions

UV/Vis absorption and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. nih.govbiocompare.com The UV/Vis absorption spectrum indicates the wavelengths of light the molecule absorbs, corresponding to electronic transitions. biocompare.com For phenols, a characteristic absorption band is typically observed around 280 nm. stuba.sk

Fluorescence spectroscopy provides data on the emission of light after the molecule is excited to a higher electronic state. researchgate.net The fluorescence quantum yield and lifetime are sensitive to the molecule's conformation and its interactions with its surroundings, offering insights into intermolecular forces like hydrogen bonding. nih.govescholarship.org

Spectroscopic TechniqueParameterApproximate Value (in Methanol)
UV/Vis Absorption Spectroscopy λmax (nm)~275
Fluorescence Spectroscopy Excitation λmax (nm)~275
Fluorescence Spectroscopy Emission λmax (nm)~300
Note: These are approximate values and can vary depending on specific experimental conditions.

Derivatization Strategies for Enhanced Analytical Performance

The analytical determination of phenolic compounds, including this compound, often presents challenges in chromatographic analysis due to their polarity and, in some cases, insufficient volatility or detector response. researchgate.net Derivatization is a chemical modification technique employed to convert an analyte into a product with improved physicochemical properties for analysis. For this compound, targeting its reactive phenolic hydroxyl group can lead to derivatives that are more suitable for gas chromatography (GC) by increasing volatility and thermal stability, or for high-performance liquid chromatography (HPLC) by enhancing detectability with UV or fluorescence detectors. chemcoplus.co.jpddtjournal.comscirp.org

The primary goals of derivatizing this compound include:

Increased Volatility: For GC analysis, converting the polar hydroxyl group to a less polar ether or ester group reduces hydrogen bonding and allows the compound to be more easily vaporized. chemcoplus.co.jp

Enhanced Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis. chemcoplus.co.jp

Improved Chromatographic Separation: Derivatization can alter the retention characteristics of the analyte, potentially improving its separation from interfering matrix components. ddtjournal.com

Increased Detector Sensitivity: Attaching a chromophoric or fluorophoric tag to the molecule can significantly enhance its response to UV or fluorescence detectors in HPLC, allowing for lower detection limits. researchgate.netscirp.org

Various derivatization reactions, such as silylation, acylation, and alkylation, are commonly applied to phenols and are thus applicable to this compound. chemcoplus.co.jpresearch-solution.com The choice of the derivatization reagent and method depends on the analytical technique being used (GC or HPLC), the nature of the sample matrix, and the desired analytical performance characteristics.

Pre-column and Post-column Derivatization for Chromatographic Detection

Derivatization for chromatographic analysis can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). chromatographytoday.com

Pre-column Derivatization

This is the most common approach, where the derivatization reaction is completed prior to injecting the sample into the chromatograph. chromatographytoday.com

For Gas Chromatography (GC) analysis of this compound, the primary aim is to block the active hydrogen of the phenolic group to reduce polarity and increase volatility. chemcoplus.co.jp

Silylation: This is a widely used technique for compounds with active hydrogens, such as phenols. research-solution.com Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent for phenols. chemcoplus.co.jpresearch-solution.com TBDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer the advantage of being about 10,000 times more stable than their TMS counterparts, which is beneficial for mass spectrometry (MS) due to characteristic fragmentation patterns (e.g., a prominent M-57 ion). chemcoplus.co.jp

Acylation: This involves reacting the phenol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. research-solution.com Fluorinated anhydrides, like heptafluorobutyric acid anhydride (HFBA) or trifluoroacetic anhydride (TFAA), are often used as they produce derivatives that are highly responsive to electron capture detectors (ECD), providing excellent sensitivity. research-solution.comscielo.org.za Acetic anhydride can also be used to form acetate (B1210297) derivatives for analysis by GC-MS. researchgate.net

Alkylation/Etherification: This process forms an ether from the phenolic hydroxyl group. Reagents like pentafluorobenzyl bromide (PFBBr) react with phenols to form pentafluorobenzyl ethers. research-solution.comepa.gov These derivatives are highly sensitive to ECD. Diazomethane can also be used to form methyl ethers (anisoles), though it is a hazardous reagent (explosive and carcinogenic). epa.gov

For High-Performance Liquid Chromatography (HPLC), derivatization is primarily used to introduce a moiety that can be detected with high sensitivity. scirp.org

UV/Visible Detection Enhancement: Reagents that contain strong chromophores can be attached to this compound to increase its molar absorptivity, thereby enhancing detection sensitivity. For instance, 4-nitrobenzoyl chloride reacts with phenols in a borate (B1201080) buffer (pH 8.5) to form derivatives detectable at 280 nm. scirp.org Benzoyl chloride has also been used for similar purposes, with the resulting derivatives detected around 232 nm. researchgate.net

Fluorescence Labeling: For achieving very low detection limits, fluorescent tagging agents are employed. These reagents react with the phenol to form a highly fluorescent derivative. Examples include dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), which reacts with phenols to form fluorescent derivatives, and 2-(9-carbazole)-ethyl-chloroformate (CEOC), which reacts with phenols to form stable derivatives with excitation at 293 nm and emission at 360 nm. researchgate.netddtjournal.com Another reagent, 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), has been used for the sensitive determination of phenols in water samples. scirp.org

Table 1: Common Pre-column Derivatization Reagents for Phenolic Compounds

Post-column Derivatization

In this approach, the derivatization reaction occurs after the analyte has been separated on the analytical column and before it reaches the detector. chromatographytoday.com This is achieved by mixing the column effluent with a reagent solution in a reaction coil or reactor.

Advantages of post-column derivatization include:

No interference from reagent peaks, as the excess reagent does not pass through the column. chromatographytoday.com

The formation of multiple derivatives from a single analyte is avoided.

It can be used for derivatives that are unstable, as they only need to be stable for the short time it takes to travel from the reactor to the detector. chromatographytoday.com

A notable disadvantage is the potential for band broadening due to the extra-column volume of the reactor, which can decrease chromatographic efficiency. chromatographytoday.com The reaction kinetics must also be very fast to ensure complete derivatization as the analyte flows through the reactor.

A specific application for phenols is photochemical derivatization , a reagent-free post-column technique. researchgate.net In this method, the column effluent is passed through a photoreactor, where UV irradiation converts the analyte into a product with enhanced fluorescence or UV absorbance, thereby increasing detection sensitivity. researchgate.net

Solid-Phase Analytical Derivatization (SPAD) Techniques

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that integrates sample extraction and derivatization into a single, efficient step. researchgate.netresearchgate.net This methodology combines the principles of solid-phase extraction (SPE) with in-situ chemical derivatization, offering significant advantages in terms of speed, reduced solvent consumption, and enhanced sensitivity. researchgate.netfree.fr

For a phenolic compound like this compound, the SPAD process typically involves the following steps:

Immobilization: The aqueous sample, with its pH adjusted to be alkaline (e.g., using NaOH), is passed through a solid-phase cartridge. free.fr Under these conditions, the phenol exists as the phenolate (B1203915) anion. Strong anion-exchange (SAX) sorbents, such as the polymer-based Oasis MAX, are highly effective at retaining these phenolate ions. researchgate.netfree.fr This step simultaneously extracts and concentrates the analyte from the matrix while allowing neutral and cationic interferences to be washed away.

Derivatization: After drying the cartridge, a solution of the derivatizing reagent in a non-polar organic solvent (e.g., hexane) is passed through the sorbent bed. free.fr The immobilized phenolate ion then reacts directly on the solid phase to form a neutral, derivatized product.

Elution: The neutral derivative is no longer retained by the anion-exchange sorbent and is eluted from the cartridge with the organic solvent. free.fr The resulting eluate, which is now clean and contains the concentrated derivative, can be directly analyzed, typically by GC-MS. researchgate.net

Common derivatizing agents used in SPAD for phenols include pentafluorobenzyl bromide (PFBBr) and pentafluoropyridine. researchgate.netfree.fr Silylating reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) have also been successfully employed in SPAD for the analysis of alkylphenols in complex biological matrices like fish bile. nih.gov

The SPAD approach is highly efficient because the derivatizing reagent is present in a large excess relative to the analyte, and the pre-concentration of the analyte on the sorbent can accelerate the reaction. researchgate.net It has proven to be a robust and sensitive method for analyzing various phenolic compounds in complex environmental and biological samples. nih.govnih.gov

Table 2: Summary of Solid-Phase Analytical Derivatization (SPAD) Techniques for Phenols

Table of Mentioned Compounds

Future Perspectives and Research Challenges

Development of Sustainable and Scalable Synthetic Processes

A primary challenge in harnessing the full potential of 3-(1-Methylcyclopropyl)phenol lies in the development of synthetic methodologies that are not only efficient but also sustainable and scalable. While traditional methods may exist, future research must prioritize green chemistry principles, including atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents.

Current research into related structures provides a roadmap for future endeavors. For instance, the alkenylation of phenols followed by a cyclopropanation sequence presents a viable, albeit multi-step, route to 1-methylcyclopropyl aryl ethers. acs.orgresearchgate.net A significant advancement would be the development of a one-pot or tandem reaction that directly couples a phenol (B47542) with a 1-methylcyclopropyl source.

Future research directions should include:

Catalytic C-H Cyclopropylation: Investigating transition-metal-catalyzed C-H functionalization of phenols using bespoke 1-methylcyclopropylating agents. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Hydrogen Borrowing Catalysis: Adapting hydrogen borrowing or hydrogen auto-transfer catalysis could enable the use of simple alcohols as precursors for the cyclopropyl (B3062369) moiety, generating water as the only byproduct. acs.org This sustainable method has been demonstrated for the α-cyclopropanation of ketones and could potentially be extended to phenols. acs.org

Flow Chemistry: The implementation of continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for seamless scalability from laboratory to industrial production. This is particularly relevant for potentially energetic or hazardous reactions involved in constructing strained ring systems.

Biocatalysis: Exploring enzymatic pathways for the synthesis of the cyclopropane (B1198618) ring, inspired by natural product biosynthesis, could offer unparalleled stereoselectivity and sustainability. scispace.com Enzymes like non-heme iron halogenases are known to facilitate cyclopropane formation in nature. scispace.com

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Findings
Alkenylation-CyclopropanationModular, builds on known reactions.Two-step process, potential for side reactions.Successfully used for 1-methylcyclopropyl aryl ethers. acs.orgresearchgate.net
Chan-Lam CyclopropylationScalable, uses convenient borate (B1201080) reagents.Primarily demonstrated for O-cyclopropylation, not C-cyclopropylation of phenols.Effective for synthesizing cyclopropyl aryl ethers. acs.orgresearchgate.net
C-H FunctionalizationHighly atom-economical, direct.Regioselectivity control, catalyst development.A frontier in synthetic methodology.
Hydrogen Borrowing CatalysisSustainable (water byproduct), uses simple alcohols.Catalyst design, substrate scope extension to phenols.Proven for α-cyclopropanation of ketones. acs.org
Flow ChemistryScalable, improved safety and control.Optimization of reaction parameters for flow conditions.Adopted for industrial-scale synthesis of related compounds.

Exploration of Unique Reactivity Profiles for Novel Chemical Transformations

The inherent strain energy of the cyclopropane ring, combined with the electronic properties of the phenol group, suggests a unique reactivity profile for this compound that is yet to be fully explored. The cyclopropyl group can act as a latent double bond or participate in ring-opening reactions, while the phenol can undergo various electrophilic and nucleophilic transformations, as well as oxidative coupling.

Future research should focus on:

Ring-Opening Reactions: Investigating transition-metal-catalyzed or Lewis-acid-mediated ring-opening of the cyclopropyl group to generate more complex molecular scaffolds. rsc.org The regioselectivity of this opening, influenced by the phenolic hydroxyl group, could lead to novel synthetic intermediates.

Cycloaddition Reactions: Treating the cyclopropyl group as a synthetic equivalent of an alkene could enable participation in various cycloaddition reactions, such as [3+2] or [3+2+2] cycloadditions, to construct polycyclic systems. rsc.org

Photocatalysis: The phenol moiety can be deprotonated to a phenolate (B1203915), which becomes a strong reducing agent upon photoexcitation. researchgate.net This opens avenues for light-driven reactions, where the 3-(1-methylcyclopropyl)phenolate acts as an internal photocatalyst to trigger novel transformations, including radical-mediated processes.

Electrophilic Aromatic Substitution: A systematic study of how the 1-methylcyclopropyl substituent directs electrophilic aromatic substitution on the phenol ring is needed. The electronic and steric effects of this group could lead to unusual regiochemical outcomes compared to more common alkyl substituents.

Advancements in Computational Prediction of Molecular Behavior and Interactions

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of this compound, thereby guiding experimental efforts and accelerating discovery. Future research in this area will be crucial for understanding its fundamental characteristics and its interactions with biological systems.

Key areas for computational investigation include:

Thermochemical and Physicochemical Properties: High-level quantum chemical calculations can provide accurate predictions of gas-phase enthalpies of formation, bond dissociation energies, and acidity (pKa). dokumen.pub For phenolic compounds, accurate pKa prediction is now feasible using DFT calculations with explicit solvent models, which is critical for understanding its behavior in biological media. mdpi.comnih.gov

Conformational Analysis and Non-covalent Interactions: Understanding the preferred conformations and the nature of intramolecular and intermolecular interactions, such as CH/π interactions between the cyclopropyl group and other aromatic systems, is essential. acs.org These subtle interactions can significantly influence binding affinity to biological targets.

Reaction Mechanism Modeling: Computational modeling can elucidate the mechanisms of the novel transformations discussed in the previous section. By calculating transition state energies and reaction pathways, researchers can predict reactivity, understand selectivity, and design more efficient catalysts.

Virtual Screening and Target Identification: Docking simulations and molecular dynamics can be used to screen this compound and its virtual derivatives against libraries of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify potential binding partners. nih.govuni-marburg.de This in silico approach can prioritize experimental testing and uncover new therapeutic applications.

A summary of applicable computational methods is provided below.

Computational Method Application Area Predicted Properties/Insights Key Findings
Density Functional Theory (DFT)Physicochemical PropertiespKa, bond energies, electronic structure.Accurate pKa prediction for phenols is achievable with specific functionals and solvation models (e.g., CAM-B3LYP/SMD with explicit water). mdpi.comnih.gov
Ab Initio Methods (e.g., G2/G3)ThermochemistryEnthalpies of formation, reaction energies.Provides benchmark data for less computationally expensive methods. dokumen.pub
Molecular DockingTarget IdentificationBinding poses, affinity scores.Used to screen compound libraries against biological targets like enzymes and receptors. nih.gov
Molecular Dynamics (MD)Molecular InteractionsConformational stability, solvent effects, binding free energies.Reveals dynamic behavior and interactions with biological macromolecules over time. nih.gov

Identification of New In Vitro Biochemical Targets and Mechanistic Insights

While the specific biological activities of this compound are not extensively documented, the cyclopropyl and phenol motifs are present in numerous bioactive molecules. A significant future challenge is the systematic in vitro screening of this compound to identify novel biochemical targets and elucidate its mechanisms of action.

Research should be directed towards:

Broad-Based Phenotypic Screening: Testing the compound in a wide array of cell-based assays to identify effects on cell proliferation, inflammation, signaling pathways, or microbial growth.

Target-Based Screening: Evaluating the inhibitory activity of this compound against panels of known drug targets, particularly enzyme families where cyclopropyl groups are common, such as kinases (e.g., MKK4, GSK-3) and proteases. google.comacs.org

Metabolic Stability and Metabolite Identification: Investigating the metabolic fate of the compound using in vitro systems like liver microsomes. The cyclopropyl group can be a site of metabolism by cytochrome P450 enzymes, potentially leading to ring-opened or hydroxylated metabolites with distinct biological activities. acs.org Understanding these pathways is crucial for drug development.

Mechanistic Studies: Once a biological target is identified, detailed mechanistic studies are required. This includes determining the mode of inhibition (e.g., competitive, non-competitive), measuring binding kinetics, and using techniques like X-ray crystallography or cryo-EM to visualize the compound's interaction with its target protein. Such studies have been critical in understanding how related molecules target proteins like the NLRP3 inflammasome. life-science-alliance.org

The presence of the 1-methylcyclopropyl group in antimalarial compounds and kinase inhibitors suggests that this compound could serve as a valuable scaffold or fragment in medicinal chemistry campaigns. acs.orgnih.gov Its unique structural and electronic properties warrant a thorough investigation to unlock its full therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.